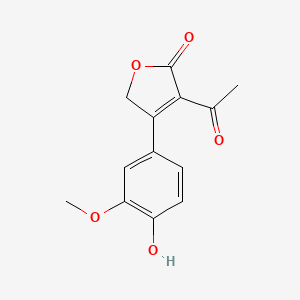
2(5H)-Furanone, 3-acetyl-4-(4-hydroxy-3-methoxyphenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2(5H)-Furanone, 3-acetyl-4-(4-hydroxy-3-methoxyphenyl)- is a complex organic compound that belongs to the furanone family This compound is characterized by its unique structure, which includes a furanone ring substituted with acetyl and hydroxy-methoxyphenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(5H)-Furanone, 3-acetyl-4-(4-hydroxy-3-methoxyphenyl)- typically involves multiple steps. One common method includes the acetylation of 4-hydroxyquinolin-2(1H)-ones using acetyl chloride in the presence of pyridine or acetic acid and polyphosphoric acid (PPA) as a catalyst . Another approach involves the reaction of ethyl acetoacetate with aromatic amines, followed by cyclization to form the desired furanone structure .
Industrial Production Methods
Industrial production of this compound often relies on optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product.
化学反应分析
Types of Reactions
2(5H)-Furanone, 3-acetyl-4-(4-hydroxy-3-methoxyphenyl)- undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include acetyl chloride, pyridine, polyphosphoric acid, potassium permanganate, hydrogen peroxide, and sodium borohydride. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include quinones, reduced furanones, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
2(5H)-Furanone, 3-acetyl-4-(4-hydroxy-3-methoxyphenyl)- has a wide range of scientific research applications:
作用机制
The mechanism of action of 2(5H)-Furanone, 3-acetyl-4-(4-hydroxy-3-methoxyphenyl)- involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce oxidative stress in microbial cells, leading to their death . In cancer cells, it can interfere with cell proliferation and induce apoptosis through the modulation of signaling pathways .
相似化合物的比较
Similar Compounds
Similar compounds include other furanone derivatives such as 3-acetyl-4-hydroxyquinolin-2(1H)-one and its N-substituted derivatives . These compounds share structural similarities and exhibit comparable chemical properties and bioactivities.
Uniqueness
What sets 2(5H)-Furanone, 3-acetyl-4-(4-hydroxy-3-methoxyphenyl)- apart is its specific substitution pattern, which imparts unique chemical reactivity and biological activity.
属性
CAS 编号 |
73839-65-3 |
|---|---|
分子式 |
C13H12O5 |
分子量 |
248.23 g/mol |
IUPAC 名称 |
4-acetyl-3-(4-hydroxy-3-methoxyphenyl)-2H-furan-5-one |
InChI |
InChI=1S/C13H12O5/c1-7(14)12-9(6-18-13(12)16)8-3-4-10(15)11(5-8)17-2/h3-5,15H,6H2,1-2H3 |
InChI 键 |
ULTWKORORDEMCL-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=C(COC1=O)C2=CC(=C(C=C2)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



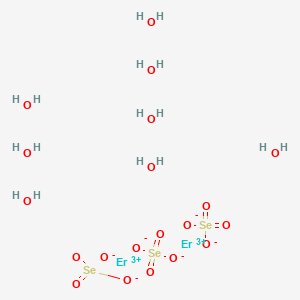
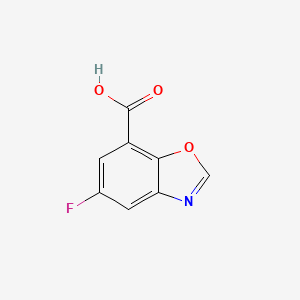
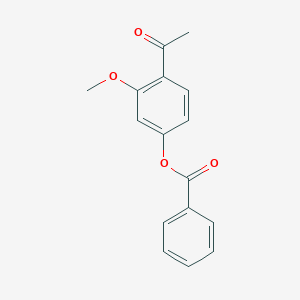
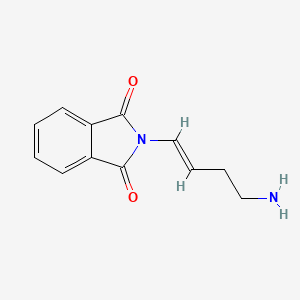
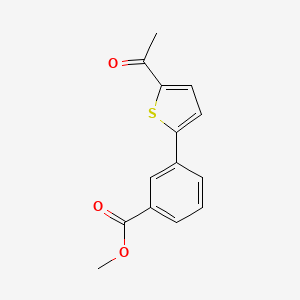
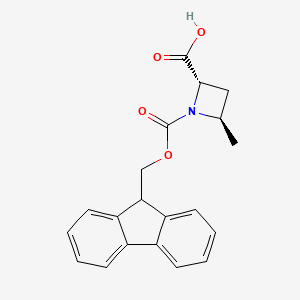
![4-(Propan-2-ylidene)-1,2,3,4,5,6-hexahydrocyclopenta[c]pyrazole](/img/structure/B12856889.png)
![Rel-(4a'R,7a'R)-6',7a'-bis(4-fluorophenyl)-4a',7a'-dihydro-7'H-spiro[cyclopentane-1,3'-cyclopenta[e][1,2,4]trioxine]](/img/structure/B12856890.png)
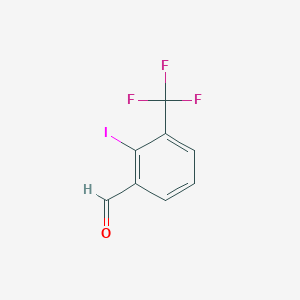
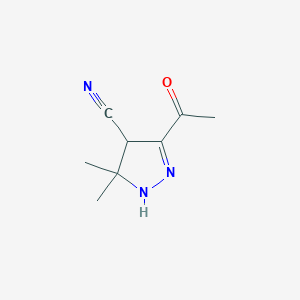
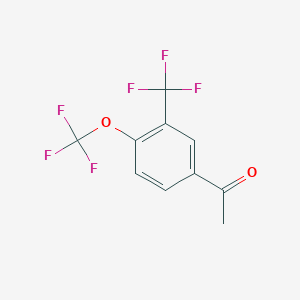
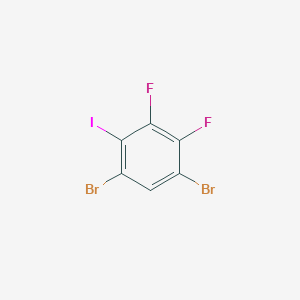
![3-Chloro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12856910.png)
